The Strategic Application of Fmoc-Dap(bromoacetyl)-OH: A Technical Guide for Advanced Peptide and Bioconjugate Synthesis
The Strategic Application of Fmoc-Dap(bromoacetyl)-OH: A Technical Guide for Advanced Peptide and Bioconjugate Synthesis
Introduction: Unlocking New Frontiers in Peptide Chemistry
In the landscape of modern drug discovery and chemical biology, the ability to craft bespoke peptides and bioconjugates with precisely defined architectures is paramount. Non-canonical amino acids serve as the master keys to unlocking functionalities beyond the native 20 proteinogenic building blocks. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(bromoacetyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(bromoacetyl)-OH) has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of its core utility, grounded in field-proven insights and detailed methodologies, to empower researchers in the synthesis of complex cyclic peptides, site-specifically modified proteins, and innovative antibody-drug conjugates (ADCs).
At its core, Fmoc-Dap(bromoacetyl)-OH is a bifunctional amino acid derivative engineered for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides the conventional, base-labile protection of the α-amino group, allowing for iterative peptide chain elongation. The true power of this reagent, however, lies in its β-amino bromoacetyl moiety. This α-haloacetyl group is a highly chemoselective electrophile, primed for reaction with specific nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues. This targeted reactivity enables the formation of stable thioether bonds, a cornerstone of modern bioconjugation strategies.[1][2]
This guide will dissect the causality behind the experimental choices when utilizing Fmoc-Dap(bromoacetyl)-OH, from its initial incorporation into a peptide sequence to its subsequent deployment in sophisticated conjugation and cyclization reactions.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-Dap(bromoacetyl)-OH is the foundation for its successful application.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉BrN₂O₅ | [Chem-Impex] |
| Molecular Weight | 447.29 g/mol | [Chem-Impex] |
| Appearance | White to off-white powder | [Chem-Impex] |
| Purity | ≥ 95% (HPLC) | [Chem-Impex] |
| Storage Conditions | 0 - 8 °C, desiccated | [Chem-Impex] |
Handling and Storage: Fmoc-Dap(bromoacetyl)-OH is a moisture-sensitive and light-sensitive reagent. It should be stored under inert gas in a desiccator at the recommended temperature. When handling, it is crucial to use personal protective equipment, including gloves and safety glasses. For weighing and dispensing, allow the container to equilibrate to room temperature before opening to prevent condensation.
Mechanism of Action: The Bromoacetyl Group as a Chemoselective Handle
The bromoacetyl group is the key functional element of Fmoc-Dap(bromoacetyl)-OH, acting as a potent and selective alkylating agent. Its reactivity is governed by the principles of nucleophilic substitution, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.
The exceptional utility of the bromoacetyl group stems from its high reactivity towards soft nucleophiles, particularly the thiol group of cysteine, under specific pH conditions. This reaction, forming a stable thioether linkage, is significantly faster than its reaction with other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole of histidine, especially under controlled pH.[3]
A critical aspect of its application is the differential reactivity of the bromoacetyl group compared to other electrophiles like maleimides. Studies have shown that maleimides react efficiently with thiols at a pH of 6.5, while the bromoacetyl group's reaction is significantly slower at this pH. By raising the pH to 9.0, the bromoacetyl group becomes highly reactive with thiols, while maintaining chemoselectivity.[3] This pH-dependent reactivity allows for orthogonal conjugation strategies when both functionalities are present in a system.
Caption: Mechanism of thioether bond formation.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checkpoints and rationales for each step.
Protocol 1: Incorporation of Fmoc-Dap(bromoacetyl)-OH into a Peptide Sequence via Automated SPPS
This protocol outlines the procedure for incorporating Fmoc-Dap(bromoacetyl)-OH into a growing peptide chain on a standard automated peptide synthesizer.
Rationale: The bromoacetyl group is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage.[2] Standard coupling reagents can be used; however, to minimize any potential side reactions, a pre-activation step is recommended.
Materials:
-
Fmoc-Dap(bromoacetyl)-OH
-
Appropriate resin for peptide synthesis (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
-
Standard Fmoc-protected amino acids
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.[4]
-
Standard Fmoc-SPPS Cycles: Perform the standard cycles of Fmoc deprotection and coupling for the amino acids preceding the desired incorporation site of Fmoc-Dap(bromoacetyl)-OH.
-
Fmoc-Dap(bromoacetyl)-OH Coupling:
-
In a separate vial, dissolve Fmoc-Dap(bromoacetyl)-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling may be necessary.[5]
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: After completion of the synthesis, wash the resin thoroughly with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The bromoacetyl group is stable to these conditions.[2]
-
Purification: Purify the crude bromoacetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Caption: Automated SPPS workflow for incorporating Fmoc-Dap(bromoacetyl)-OH.
Protocol 2: On-Resin Cyclization with a Cysteine Residue
This protocol describes the intramolecular reaction between the bromoacetyl group of a Dap residue and a cysteine residue within the same peptide sequence, while the peptide is still attached to the solid support.
Rationale: On-resin cyclization often leads to higher yields of the desired cyclic monomer by minimizing intermolecular polymerization, which can be a significant side reaction in solution-phase cyclization.[7] The reaction is performed under basic conditions to deprotonate the cysteine thiol, making it a potent nucleophile.
Materials:
-
Peptide-resin containing both a Dap(bromoacetyl) residue and a cysteine residue (with a side-chain protecting group that can be selectively removed, e.g., Mmt).
-
Selective deprotection solution for the cysteine protecting group (e.g., 1-2% TFA in DCM for Mmt).
-
Cyclization buffer: DMF containing a non-nucleophilic base (e.g., 1-5% DIPEA).
Procedure:
-
Selective Cysteine Deprotection: Swell the peptide-resin in DCM. Treat the resin with the selective deprotection solution (e.g., 2% TFA in DCM) for 2-3 minutes, repeating until the yellow color of the trityl cation is no longer observed in the effluent.
-
Neutralization: Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with a 10% DIPEA solution in DMF.
-
Cyclization: Add the cyclization buffer (DMF with 1-5% DIPEA) to the resin. The reaction is typically performed at a high dilution to favor intramolecular cyclization. Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS. The cyclic peptide will have the same mass as the linear precursor but will typically exhibit a different retention time on RP-HPLC.
-
Final Cleavage and Purification: Once the cyclization is complete, wash the resin, cleave the cyclic peptide from the support, and purify by RP-HPLC as described in Protocol 1.
Protocol 3: Solution-Phase Conjugation to a Cysteine-Containing Peptide or Protein
This protocol details the conjugation of a purified bromoacetylated peptide to a cysteine-containing molecule in solution.
Rationale: This method is ideal for conjugating a peptide to a larger biomolecule, such as a protein or antibody, that cannot be synthesized on a solid support. The reaction conditions are optimized for selectivity and to maintain the integrity of the biomolecule.
Materials:
-
Purified bromoacetylated peptide.
-
Purified cysteine-containing peptide or protein.
-
Conjugation buffer: Phosphate or bicarbonate buffer, pH 8.0-8.5.
-
(Optional) Reducing agent (e.g., TCEP) if the protein's cysteines are in disulfide bonds.
Procedure:
-
Preparation of Reactants: Dissolve the bromoacetylated peptide in the conjugation buffer. If conjugating to a protein with disulfide-bonded cysteines, pre-treat the protein with a reducing agent like TCEP to expose the free thiols, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the bromoacetylated peptide (typically in 5-10 fold molar excess) to the solution of the cysteine-containing molecule. Incubate the reaction mixture at room temperature for 2-4 hours.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess bromoacetylated peptide.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or ion-exchange chromatography to separate the conjugate from unreacted peptide and protein.
-
Characterization: Confirm the successful conjugation and determine the conjugation ratio by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1][8]
Applications in Drug Development and Research
The unique properties of Fmoc-Dap(bromoacetyl)-OH open up a vast array of applications:
-
Cyclic Peptides: Constraining a peptide's conformation through cyclization can significantly enhance its metabolic stability, receptor binding affinity, and selectivity. The thioether linkage formed via the bromoacetyl-cysteine reaction is highly stable, making it superior to disulfide bonds in reducing environments.[9][10]
-
Antibody-Drug Conjugates (ADCs): While not a direct component of the payload, Fmoc-Dap(bromoacetyl)-OH can be used to synthesize peptide-based linkers. A peptide linker containing a Dap(bromoacetyl) residue can be conjugated to a cysteine residue on a cytotoxic drug. The resulting peptide-drug conjugate can then be attached to an antibody, creating a sophisticated ADC.[11][12]
-
Peptide-Protein Conjugates: Bromoacetylated peptides can be used to site-specifically label proteins with probes, such as fluorophores or biotin, for biochemical and cellular imaging studies. They can also be used to create synthetic peptide immunogens by conjugation to carrier proteins.[13]
Troubleshooting and Key Considerations
-
Side Reactions: During SPPS, potential side reactions in Fmoc chemistry, such as aspartimide formation, should be considered, especially in long or difficult sequences.[14] While the bromoacetyl group is generally stable, prolonged exposure to strong bases could potentially lead to side reactions. Using efficient coupling reagents and minimizing reaction times is advisable.
-
Purity of Starting Material: The purity of Fmoc-Dap(bromoacetyl)-OH is critical. Impurities can lead to failed couplings and difficult-to-remove byproducts in the final peptide.
-
Monitoring Reactions: Consistent monitoring of coupling reactions (e.g., Kaiser test) and cyclization/conjugation reactions (LC-MS) is essential for optimizing protocols and ensuring high yields of the desired product.
Conclusion
Fmoc-Dap(bromoacetyl)-OH is more than just a modified amino acid; it is a strategic tool that provides chemists with precise control over peptide and bioconjugate architecture. Its seamless integration into Fmoc-SPPS, combined with the chemoselective reactivity of the bromoacetyl group, enables the creation of robust cyclic peptides and site-specifically modified biomolecules that are crucial for advancing therapeutic and diagnostic research. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively harness the power of this versatile building block to engineer the next generation of peptide-based innovations.
References
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Flanigan, K. M., et al. (2017). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Journal of the American Chemical Society. Available at: [Link]
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Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. Available at: [Link]
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McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. Available at: [Link]
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Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry. Available at: [Link]
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St. Amant, A. H., et al. (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry. Available at: [Link]
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Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available at: [Link]
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Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry. Available at: [Link]
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Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Creative Biolabs. Available at: [Link]
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Gurrath, M. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. ResearchGate. Available at: [Link]
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AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]
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Adluri, B., et al. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega. Available at: [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
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Wu, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
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Robey, F. A., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry. Available at: [Link]
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Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Creative Biolabs. Available at: [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]
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Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
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Amblard, F., et al. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Molecular Biotechnology. Available at: [Link]
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Wadhwani, P., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells. Available at: [Link]
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Andersen, A. S., et al. (2014). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Bioconjugate Chemistry. Available at: [Link]
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